Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate
Description
Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate is a spirocyclic compound featuring a fused cyclopenta[D]isoxazole and piperidine system. The molecule contains two ester groups: a tert-butyl carboxylate at the 1'-position and an ethyl carboxylate at the 3-position. Its stereochemistry (3AS,6AR) suggests a rigid, three-dimensional structure, which may influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C18H28N2O5 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-O'-tert-butyl 3-O-ethyl (3aS,6aR)-spiro[3a,4,5,6a-tetrahydrocyclopenta[d][1,2]oxazole-6,4'-piperidine]-1',3-dicarboxylate |
InChI |
InChI=1S/C18H28N2O5/c1-5-23-15(21)13-12-6-7-18(14(12)25-19-13)8-10-20(11-9-18)16(22)24-17(2,3)4/h12,14H,5-11H2,1-4H3/t12-,14+/m0/s1 |
InChI Key |
XTMSTRDONOGEKE-GXTWGEPZSA-N |
Isomeric SMILES |
CCOC(=O)C1=NO[C@@H]2[C@H]1CCC23CCN(CC3)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=NOC2C1CCC23CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate involves multiple steps. One common method includes the use of cyclopentadiene and isoxazole derivatives as starting materials. The reaction typically proceeds through a series of cycloaddition and rearrangement reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
Tetrahydroimidazo[1,2-a]pyridine Dicarboxylates
Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) share functional similarities with the target compound, including:
- Ester groups: Both 1l and 2d feature diethyl dicarboxylate moieties, while the target compound uses tert-butyl and ethyl esters.
- Heterocyclic cores : Unlike the spirocyclopenta isoxazole-piperidine system in the target compound, 1l and 2d possess fused imidazo[1,2-a]pyridine rings. This difference in core structure impacts conformational flexibility and electronic properties .
Table 1: Physicochemical Comparison of Dicarboxylate Derivatives
Tetrahydro-Thieno/Furano Imidazole Derivatives
Compounds like (3aS,6aR)-1,3-dibenzyl-tetrahydro-4H-thieno[3,4-d]imidazole-2,4(1H)-dione () highlight the role of stereochemistry in synthesis. These molecules share the (3aS,6aR) configuration with the target compound, which is critical for enantioselective reactions. However, their thieno/furano-imidazole cores differ from the spiro isoxazole-piperidine system, leading to distinct electronic and steric profiles .
Physicochemical and Functional Implications
- Steric effects : The tert-butyl group in the target compound may reduce solubility compared to smaller esters (e.g., ethyl or benzyl) but enhance stability against enzymatic hydrolysis.
Biological Activity
Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C18H28N2O5
- Molecular Weight: 352.43 g/mol
- CAS Number: Not specified in the sources but can be referenced through chemical databases.
Biological Activity
The biological activity of this compound has been explored primarily in the context of its pharmacological effects. Here are some key areas of research:
1. Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit antimicrobial properties. Studies have shown that derivatives of tetrahydrospiro compounds can inhibit the growth of various bacterial strains. Although specific studies on Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl have not been extensively published, the structural similarities suggest potential efficacy against pathogens.
2. Neuroprotective Effects
There is emerging evidence that compounds containing isoxazole and piperidine moieties possess neuroprotective effects. These compounds may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity, thus enhancing cholinergic transmission. The specific mechanism for Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl's neuroprotective effects requires further investigation.
3. Anti-inflammatory Properties
Some studies suggest that similar compounds can modulate inflammatory pathways. They may inhibit the release of pro-inflammatory cytokines and reduce oxidative stress in cellular models. This aspect of biological activity could position Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl as a candidate for treating inflammatory diseases.
Table: Summary of Biological Activities
The precise mechanism by which Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Interaction with Receptors: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmission.
- Enzymatic Inhibition: Similar compounds have been shown to inhibit enzymes like AChE or cyclooxygenase (COX), leading to decreased inflammation and enhanced cognitive function.
Future Directions
Further research is essential to clarify the biological activity and therapeutic potential of Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl. Key areas for future studies include:
- In Vivo Studies: Conducting animal model studies to evaluate therapeutic efficacy and safety.
- Mechanistic Studies: Detailed investigations into the molecular pathways affected by this compound.
- Clinical Trials: If preliminary results are promising, advancing to clinical trials to assess efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
